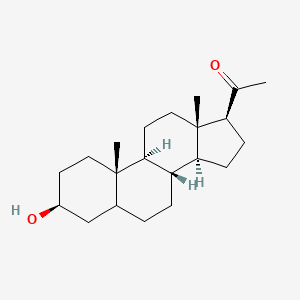

Allopregnan-3beta-ol-20-one

Description

Contextualization within the Neurosteroid Family

Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in the adrenal glands and gonads, that can rapidly modulate neuronal excitability. frontiersin.org Allopregnan-3beta-ol-20-one belongs to the pregnane (B1235032) neurosteroid family, which are metabolites of the hormone progesterone (B1679170). cymitquimica.comresearchgate.net These neuroactive steroids are known for their non-genomic mechanisms of action, meaning they can influence neuronal function on a rapid timescale, from seconds to minutes, by interacting with membrane-bound receptors rather than through the slower process of gene expression. frontiersin.orgwfns.org

The pregnane family includes several isomers that, despite having the same chemical formula, exhibit vastly different biological activities. This compound is synthesized in various tissues, including the adrenal glands, brain, and ovaries, and is involved in physiological processes such as mood regulation and stress response. cymitquimica.com Its presence and concentration can fluctuate, for instance, during the menstrual cycle. cymitquimica.com

Structural Isomerism and Stereochemical Significance in Neurobiology

The defining characteristic of this compound lies in its stereochemistry. It is an isomer of the more extensively studied allopregnanolone (B1667786) (also known as (3α,5α)-3-hydroxypregnan-20-one). ebi.ac.uk The critical difference between these two molecules is the orientation of the hydroxyl (-OH) group at the third carbon position (C3) of the steroid's A-ring. In this compound, this group is in the beta (β) position, meaning it projects above the plane of the steroid ring structure. In contrast, in allopregnanolone, the hydroxyl group is in the alpha (α) position, projecting below the plane. frontiersin.org

This seemingly minor structural variance has profound implications for the neurobiological activity of the compound, particularly in its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. frontiersin.orgebi.ac.uk While allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the receptor's response to GABA and leading to sedative and anxiolytic effects, this compound (also referred to as isoallopregnanolone) often acts as an antagonist or a weak modulator at this receptor. frontiersin.orgebi.ac.uk In some instances, it has been shown to competitively inhibit the potentiating effects of its 3α-isomer. nih.gov This antagonistic relationship underscores the high degree of stereospecificity of the neurosteroid binding site on the GABA-A receptor. nih.gov Studies have shown that while the 3α-hydroxy configuration is crucial for the potentiating effects, the 3β-hydroxy steroids can act as antagonists. frontiersin.org

Historical Perspective of Isolation and Initial Characterization

The isolation and characterization of pregnane steroids date back to the mid-20th century. This compound, also known as a pregnane, was identified in the urine of pregnant women and sows. bvsalud.orgnih.gov One of the early isolations of this compound in its sulfated form was from the urine of pregnant mares, as reported in a 1948 study. nih.gov In 1937, a compound referred to as epi-Pregnanol-3-one-20 was isolated from human pregnancy urine. researchgate.net These early discoveries were foundational in establishing the existence and metabolic pathways of various steroid hormones and their derivatives. The initial characterization involved determining its chemical structure and properties, which laid the groundwork for later investigations into its neuroactive properties. medvik.cz

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

AURFZBICLPNKBZ-JITSNLRCSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |

Origin of Product |

United States |

Endogenous Biosynthesis and Metabolic Pathways of Pregnane Neurosteroids

Precursor Substrates and Enzymatic Conversion Pathways

The journey from the ubiquitous steroid hormone progesterone (B1679170) to Allopregnan-3beta-ol-20-one involves a precise sequence of enzymatic reactions. This pathway is characterized by the formation of critical intermediates and the action of specific enzyme isoforms that ultimately determine the stereochemistry of the final product.

Progesterone Metabolism to Dihydroprogesterone Intermediates

The initial and rate-limiting step in the synthesis of this compound from progesterone is the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP). pnas.orgwikipedia.org This reaction is an irreversible reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. mdpi.com Progesterone, which can be sourced from peripheral glands like the ovaries and adrenal glands or synthesized de novo in the brain from cholesterol, serves as the primary precursor. nih.govnih.gov In the brain, this conversion is a crucial gateway, shunting progesterone away from its classical hormonal roles and into the neurosteroidogenic pathway. nih.gov The resulting intermediate, 5α-DHP, is a key branch point in the synthesis of various neuroactive pregnane (B1235032) steroids. wikipedia.org

Specificity of 3β-Hydroxysteroid Oxidoreductases in Isomer Formation

Following the formation of 5α-DHP, the final step in the synthesis of this compound is the reduction of the keto group at the C3 position. This reaction is catalyzed by a hydroxysteroid dehydrogenase. Specifically, the formation of the 3β-hydroxy isomer, this compound (also known as isopregnanolone or isoallopregnanolone), is mediated by the action of 3β-hydroxysteroid oxidoreductase (3β-HSD). mdpi.com This is in contrast to its isomer, allopregnanolone (B1667786), which is formed by the action of 3α-hydroxysteroid oxidoreductase (3α-HSD). nih.govwikipedia.org The specificity of these enzymes for the 3-keto group of 5α-DHP dictates which stereoisomer is produced. While allopregnanolone is often the more abundant metabolite, the synthesis of isopregnanolone highlights a distinct metabolic route. mdpi.com The enzymes responsible for this conversion, which are part of the aldo-keto reductase (AKR) family, can exhibit reversibility, allowing for the interconversion of these neurosteroids. wikipedia.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Precursor Substrate | Product | Role |

| 5α-Reductase (Type 1) | Progesterone | 5α-Dihydroprogesterone (5α-DHP) | Catalyzes the initial and rate-limiting step in the conversion of progesterone. pnas.orgwikipedia.orgnih.gov |

| 3β-Hydroxysteroid Oxidoreductase (3β-HSD) | 5α-Dihydroprogesterone (5α-DHP) | This compound | Catalyzes the final step, determining the 3β-hydroxy stereochemistry of the product. mdpi.com |

Cellular and Subcellular Localization of Biosynthetic Enzymes in Neural Tissues

The capacity for neurosteroid synthesis is not uniformly distributed throughout the brain. The enzymes responsible for producing this compound are found in specific cell types and brain regions, suggesting a localized and regulated production process.

Neuronal and Glial Cell Contributions to Neurosteroidogenesis

Historically, glial cells, including astrocytes and oligodendrocytes, were considered the primary sites of neurosteroid synthesis. portlandpress.comfrontiersin.org They express the necessary enzymes to produce progesterone from cholesterol and further metabolize it. nih.govportlandpress.com Specifically, both oligodendrocytes and astrocytes have been shown to be primary sites for pregnenolone (B344588) synthesis. frontiersin.org However, more recent research has unequivocally demonstrated that neurons are also significant sites of neurosteroidogenesis. mdpi.compnas.org

The enzyme 5α-reductase has been identified in both neurons and glial cells. nih.gov Specifically, its activity is found to be prominent in neurons, with type 2 astrocytes and oligodendrocytes also showing considerable activity. nih.gov In contrast, the localization of 3β-HSD appears to be more exclusively neuronal in some species. nih.gov However, other studies have reported the presence of 3β-HSD in glial cells as well. nih.gov This differential localization suggests a complex interplay and potential "cross-talk" between neurons and glia in the metabolism of steroids. nih.gov For instance, a steroid intermediate could be produced in one cell type and then transported to a neighboring cell for final conversion.

Table 2: Cellular Localization of Key Biosynthetic Enzymes

| Enzyme | Neurons | Astrocytes | Oligodendrocytes |

| 5α-Reductase | Present, particularly high activity. nih.gov | Present, with type 2 astrocytes showing notable activity. nih.gov | Present, with considerable activity. portlandpress.comnih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reported as the primary location in some studies. nih.gov | Presence has been reported. nih.gov | Presence has been reported. nih.gov |

Regional Variations in Brain Neurosteroid Synthesis

The expression of the enzymes required for the synthesis of this compound varies significantly across different brain regions. Neurosteroidogenesis is particularly active in areas such as the cerebral cortex, hippocampus, and amygdala. nih.gov The distribution of 5α-reductase and 3α-HSD (the isomerase for allopregnanolone) has been shown to be non-uniform, with higher expression in the olfactory bulb, neocortex, and hippocampus compared to the striatum, thalamus, and cerebellum. pnas.org

Specifically for 3β-HSD, immunoreactive cells have been identified in the hypothalamus and cerebellum of developing rats. oup.com In adult frogs, 3β-HSD immunoreactivity was observed in the hypothalamus. researchgate.net Similarly, 5α-reductase immunoreactivity has been detected in various regions including the pallium, thalamus, hypothalamus, and cerebellum in the lungfish brain. nih.gov This regional specificity in enzyme expression suggests that the synthesis of this compound and other neurosteroids is targeted to specific neural circuits where they can exert precise modulatory effects. For instance, the ventral tegmental area (VTA) is another region where the synthesis of neurosteroids like allopregnanolone is induced by certain stimuli. frontiersin.orgfrontiersin.org

Regulation of Endogenous this compound Levels

This compound, also known as isoallopregnanolone or epiallopregnanolone, is an endogenous neurosteroid synthesized in the body from progesterone. wikipedia.org Its formation involves the sequential action of two key enzymes: 5α-reductase, which converts progesterone into 5α-dihydroprogesterone (5α-DHP), and 3β-hydroxysteroid dehydrogenase (3β-HSD), which then converts 5α-DHP into isoallopregnanolone. wikipedia.org The regulation of its levels is a dynamic process, intrinsically linked to the expression and activity of these enzymes and the availability of its precursor, progesterone. wikipedia.orgnih.gov

Levels of isoallopregnanolone are closely correlated with those of progesterone and its 3α-epimer, allopregnanolone, fluctuating significantly across the menstrual cycle and during pregnancy. wikipedia.org For instance, the concentrations of progesterone metabolites, including isoallopregnanolone, are notably higher in the brains of pseudopregnant female rats compared to male rats, highlighting sex-specific differences in its regulation. nih.gov This sexual dimorphism may stem from differential expression of the synthesizing enzymes. nih.gov Furthermore, there is a dynamic interchange between isoallopregnanolone and allopregnanolone, regulated by the enzyme 3α-hydroxysteroid dehydrogenase, suggesting that the brain can modulate GABAergic inhibition by converting between these two epimers. wikipedia.orgdiva-portal.org

Physiological Modulators of Neurosteroidogenesis

The biosynthesis of neurosteroids, including isoallopregnanolone, is influenced by a variety of physiological factors that modulate the activity of steroidogenic enzymes. tandfonline.comnih.gov Stress is a significant modulator; acute stress can increase the levels of progesterone and its neurosteroid derivatives in both the periphery and the brain. tandfonline.comnih.gov This response is part of the body's mechanism to return to homeostasis, as neurosteroids can modulate the neurotransmitter systems involved in the stress response. aimspress.com

Neurotransmitters and neuropeptides also play a crucial role in regulating neurosteroid production. nih.gov For example, γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, can inhibit neurosteroid biosynthesis through GABA-A receptors. nih.gov Conversely, certain endogenous molecules like endozepines can stimulate the formation of pregnane neurosteroids. nih.gov Hormonal status is another key physiological modulator. The fluctuating levels of progesterone during the menstrual cycle and pregnancy directly impact the available substrate for isoallopregnanolone synthesis. wikipedia.orgtandfonline.com Studies have noted that isoallopregnanolone levels increase in the second trimester of pregnancy. frontiersin.org These modulatory systems ensure that neurosteroid levels are tightly controlled to meet physiological demands.

| Physiological Modulator | Effect on Isoallopregnanolone Levels | Mediating Factors | Source |

|---|---|---|---|

| Stress (Acute) | Increase | Increased availability of precursors like progesterone. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Hormonal Cycles (e.g., Menstrual, Pregnancy) | Fluctuates (Generally increases with progesterone levels) | Levels are highly correlated with circulating progesterone. wikipedia.orgfrontiersin.org | wikipedia.orgfrontiersin.org |

| Sex | Higher levels observed in females under certain conditions (e.g., pseudopregnancy). nih.gov | Sex-dimorphic expression of steroidogenic enzymes like 5α-reductase. nih.gov | nih.gov |

| Neurotransmitters (e.g., GABA) | Inhibitory | Direct modulation of steroidogenic neurons via GABA-A receptors. nih.gov | nih.gov |

Dynamics and Distribution in Central Nervous System Compartments

The concentration and distribution of isoallopregnanolone vary between different body and central nervous system (CNS) compartments. nih.gov Its levels can differ between the brain, cerebrospinal fluid (CSF), and plasma, as well as between the CNS and the peripheral nervous system (PNS). nih.gov This heterogeneity is largely a result of the differential expression of metabolic enzymes, such as 5α-reductase and hydroxysteroid dehydrogenases, across various brain regions and cell types, including neurons and glial cells. nih.govresearchgate.net

Research in rats has demonstrated the dynamic metabolism and distribution of isoallopregnanolone within the brain. diva-portal.org Following the administration of allopregnanolone, its epimer isoallopregnanolone was identified as a major metabolite, with its presence concentrated primarily within the brain rather than in plasma. diva-portal.org Conversely, when isoallopregnanolone was administered, its metabolites, including allopregnanolone, were more evenly distributed between the brain and plasma. diva-portal.org This suggests a high capacity for interconversion within the CNS, allowing for local regulation of neurosteroid activity in a paracrine or autocrine fashion. diva-portal.orgresearchgate.net The transport of neurosteroids across membranes, including the blood-brain barrier, is another factor influencing their distribution, although sulfated steroids are more dependent on transporter proteins than non-sulfated forms like isoallopregnanolone. frontiersin.org

| Administered Compound | Major Metabolite Formed | Observed Distribution of Metabolites | Source |

|---|---|---|---|

| Allopregnanolone (in rats) | Isoallopregnanolone | Mainly present in the brain. diva-portal.org | diva-portal.org |

| Isoallopregnanolone (in rats) | Allopregnanolone, 6α-hydroxylated isoallopregnanolone | More evenly distributed between brain areas and plasma. diva-portal.org | diva-portal.org |

Pharmacological Profile and Molecular Interactions of Allopregnan 3beta Ol 20 One

Interaction with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Allopregnan-3beta-ol-20-one is recognized for its role as a modulator of GABAA receptors, the principal mediators of fast inhibitory neurotransmission in the central nervous system. jneurosci.org Unlike its 3α-hydroxy counterpart, allopregnanolone (B1667786), which is a potent positive allosteric modulator, this compound exhibits antagonistic properties at the GABAA receptor. nih.govwiley.com

This compound acts as a GABAA receptor-modulating steroid antagonist. frontiersin.org It has been shown to selectively inhibit the enhancement of GABAA receptor-induced current that is typically mediated by positive neurosteroid modulators like allopregnanolone. frontiersin.org This antagonistic action suggests that this compound can counteract the effects of potentiating neurosteroids at the GABAA receptor. wiley.com Studies have demonstrated that 3β-hydroxypregnane steroids, including isoallopregnanolone, can block GABAA receptor function in a manner that is dependent on the concentration of GABA, similar to the blocking action of sulfated steroids. jneurosci.org This direct effect on the GABAA receptor explains its ability to antagonize the effects of positive modulators. jneurosci.org

Neurosteroids interact with the GABAA receptor at sites distinct from those for GABA, benzodiazepines, and barbiturates. nih.gov While potentiating neurosteroids like allopregnanolone bind to specific sites to enhance receptor function, this compound is thought to act as an antagonist at these neurosteroid binding sites. nih.govwiley.com The binding sites for neurosteroids are located within the transmembrane domains (TMDs) of the GABAA receptor subunits. plos.org

Research has identified multiple potential neurosteroid binding sites, including an intrasubunit site within the α subunit and an intersubunit site between the β and α subunits. frontiersin.orgplos.org this compound likely competes with or modifies the binding of potentiating neurosteroids at these allosteric sites, thereby inhibiting their enhancing effects. jneurosci.org The antagonistic action of 3β-hydroxy steroids is a direct effect on the GABAA receptor itself. jneurosci.org

GABAergic inhibition is broadly categorized into two forms: phasic and tonic inhibition. nih.gov Phasic inhibition is mediated by synaptic GABAA receptors in response to transient, high concentrations of GABA released into the synapse. nih.gov Tonic inhibition, on the other hand, is mediated by extrasynaptic GABAA receptors that are persistently activated by low ambient concentrations of GABA in the extracellular space. nih.gov

The modulatory effects of pregnane (B1235032) steroids on the GABAA receptor are highly stereospecific. The orientation of the hydroxyl group at the 3-position of the steroid's A-ring is a critical determinant of its pharmacological activity. nih.gov

Specifically, 3α-hydroxy steroids, such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), are potent positive allosteric modulators of the GABAA receptor. wiley.comfrontiersin.org In contrast, their 3β-hydroxy isomers, including this compound (3β-hydroxy-5α-pregnan-20-one), lack these potentiating effects and instead act as antagonists. nih.govwiley.comnih.gov This stereoselectivity highlights the precise structural requirements for interaction with the neurosteroid binding sites on the GABAA receptor.

| Steroid Compound | Stereochemistry | Effect on GABAA Receptor |

| Allopregnanolone | 3α-hydroxy-5α-pregnan-20-one | Positive Allosteric Modulator |

| Pregnanolone | 3α-hydroxy-5β-pregnan-20-one | Positive Allosteric Modulator |

| This compound | 3β-hydroxy-5α-pregnan-20-one | Antagonist |

| Isopregnanolone | 3β-hydroxy-5β-pregnan-20-one | Antagonist |

Putative Interactions with Other Neurotransmitter Systems and Receptors

While the primary focus of this compound research has been on its interaction with the GABAA receptor, there is evidence to suggest that neurosteroids can modulate other neurotransmitter systems.

Some neurosteroids have been shown to modulate the function of NMDA receptors, which are critical for excitatory neurotransmission. For instance, pregnenolone (B344588) sulfate (B86663) is known to potentiate NMDA receptor-mediated responses. nih.gov While direct studies on this compound's effect on NMDA receptors are limited, the broader class of neurosteroids exhibits complex interactions with this receptor system. The nature of this modulation can depend on the specific neurosteroid and the subunit composition of the NMDA receptor. nih.gov Further research is needed to fully elucidate the specific actions, if any, of this compound on NMDA receptors and to determine the physiological relevance of such interactions.

Engagement with Membrane Progesterone (B1679170) Receptors

Recent research has identified that neurosteroids, including progesterone and its metabolites, can exert rapid, non-genomic effects through interactions with membrane-bound progesterone receptors (mPRs). bioscientifica.combioscientifica.comwikipedia.org These receptors, part of the progestin and adipoQ receptor (PAQR) family, are distinct from the classical nuclear progesterone receptors and mediate rapid signaling events within cells. bioscientifica.comwikipedia.orgmdpi.com

The isomer of isoallopregnanolone, allopregnanolone, is known to be an effective ligand and agonist at mPRs, an interaction that may contribute to its neuroprotective effects. wikipedia.orgnih.gov Studies have demonstrated that allopregnanolone can facilitate excitatory synaptic transmission in the brain's infralimbic cortex through the activation of these membrane receptors. nih.gov

While direct binding studies on isoallopregnanolone with specific mPR subtypes are not extensively detailed, its role is often inferred from its antagonistic relationship with allopregnanolone. For instance, isoallopregnanolone is used experimentally to antagonize allopregnanolone-induced effects, suggesting a potential competitive interaction at shared receptor sites, which could include mPRs. nih.gov Given that progesterone and allopregnanolone interact with mPRs to trigger intracellular signaling cascades, isoallopregnanolone's engagement with these receptors represents a plausible mechanism for its modulatory effects in the nervous system. bioscientifica.combioscientifica.com

Table 1: Effects of Progesterone and Allopregnanolone on Membrane Progesterone Receptors (mPRs)

| Compound | Receptor Target | Observed Effect | Reference |

| Progesterone | Membrane Progesterone Receptors (mPRs/PAQRs) | Activates receptors, facilitates excitatory synaptic potentials. | nih.gov |

| Allopregnanolone | Membrane Progesterone Receptors (mPRs/PAQRs) | Activates receptors, facilitates excitatory synaptic potentials, mediates neuroprotection. | wikipedia.orgnih.gov |

Effects on T-Type Voltage-Gated Calcium Channels

Evidence suggests that 5α-reduced neuroactive steroids can exert potent analgesic effects through their interaction with T-type voltage-gated calcium channels. nih.govnlk.cz These low-voltage activated channels (CaV3.1, CaV3.2, CaV3.3) are crucial for regulating neuronal excitability and are implicated in various physiological and pathological processes, including pain signaling and sleep rhythms. nih.govwikipedia.orgfrontiersin.org

While direct studies on isoallopregnanolone are limited, significant findings have been reported for its isomer, epipregnanolone (B113913) ((3β,5β)-3-hydroxypregnan-20-one). Epipregnanolone potently blocks T-type calcium currents in sensory neurons, an action that occurs independently of GABA-A receptors. nih.gov This inhibitory effect on T-type channels contributes to its analgesic and hypnotic properties. nih.gov Studies using knockout mice have further specified the involvement of CaV3.1 and CaV3.2 isoforms in mediating the hypnotic effects of epipregnanolone. nih.gov The shared 3β-hydroxy configuration between isoallopregnanolone and epipregnanolone suggests a potential common mechanism of action involving the modulation of T-type calcium channels.

Table 2: Effects of the Isoallopregnanolone Isomer, Epipregnanolone, on T-Type Calcium Channel Isoforms

| Channel Isoform | Effect of Epipregnanolone | Behavioral Implication | Reference |

| CaV3.1 | Inhibition | Contributes to hypnotic state. | nih.gov |

| CaV3.2 | Inhibition | Delays the onset of hypnosis. | nih.gov |

| CaV3.3 | No significant difference from wild-type | Not significantly involved in hypnotic effect. | nih.gov |

Activation of the Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a sensor for a wide array of foreign substances (xenobiotics) and endogenous molecules. wikipedia.orgnih.gov Upon activation, PXR regulates the expression of genes involved in the metabolism and clearance of these compounds, including the important cytochrome P450 enzyme, CYP3A4. wikipedia.orgnih.gov

A significant body of research has established that allopregnanolone (the 3α-isomer) is a potent PXR agonist. wikipedia.orgnih.govnih.gov This interaction is linked to neuroprotective effects and represents a key non-GABAergic mechanism of allopregnanolone action. nih.govnih.gov

In contrast, this activation appears to be highly stereospecific. The scientific literature does not support a similar role for this compound (isoallopregnanolone). Studies investigating the role of PXR consistently identify the 3α-hydroxy configuration of allopregnanolone as critical for receptor binding and activation. nih.govkansascity.edu Experiments in PXR knockout mice have been used to dissect the PXR-dependent effects of allopregnanolone, but isoallopregnanolone is not cited as an agonist. kansascity.edu This indicates that the stereochemistry at the C3 position of the steroid molecule is a critical determinant for PXR activation, with the 3β-configuration of isoallopregnanolone being ineffective in activating this specific nuclear receptor.

Table 3: Comparative PXR Activation by Progesterone Metabolites

| Compound Name | Stereochemistry | PXR Activation | Reference |

| Allopregnanolone | 3α-hydroxy, 5α-pregnane | Yes | wikipedia.orgnih.govnih.gov |

| This compound (Isoallopregnanolone) | 3β-hydroxy, 5α-pregnane | Not reported | |

| 5β-dihydroprogesterone | 5β-pregnane | Yes | nih.gov |

Neurophysiological and Behavioral Modulations in Preclinical Models

Modulation of Neuronal Excitability and Neurotransmitter Release

Allopregnan-3beta-ol-20-one, also known as isoallopregnanolone, demonstrates significant modulatory effects on neuronal excitability and the release of key neurotransmitters in the central nervous system. These actions are primarily mediated through its interaction with receptors for the principal inhibitory and excitatory neurotransmitters, GABA and glutamate (B1630785), respectively.

Regulation of Basal and Evoked Glutamate Release

Research indicates that isoallopregnanolone can influence the release of glutamate, the primary excitatory neurotransmitter in the brain. In studies using rat cerebrocortical nerve terminals, allopregnanolone (B1667786), a stereoisomer of isoallopregnanolone, has been shown to inhibit glutamate release. ebi.ac.uk This suggests a potential mechanism by which these neurosteroids can dampen excessive neuronal excitation, a process implicated in excitotoxicity and various neurological disorders. Further investigations have shown that certain neurosteroids can potentiate glutamate release through mechanisms that are independent of presynaptic calcium influx, suggesting a complex and multifaceted regulation of glutamatergic transmission. nih.gov One study on rat hippocampal slices demonstrated that a related compound, 5 alpha-pregnan-3 alpha-ol-20-one, reduced the depolarization-induced loss of glutamate-like immunoreactivities from nerve terminals. nih.gov

Effects on Neurogenesis and Neural Plasticity

The influence of this compound and its isomers extends to the fundamental processes of neurogenesis and neural plasticity, highlighting their potential role in brain development, repair, and cognitive function. mdpi.comnih.gov

Promotion of Neural Progenitor Cell Proliferation

Studies have shown that allopregnanolone, the 3α-hydroxy stereoisomer of isoallopregnanolone, can significantly increase the proliferation of neural progenitor cells (NPCs). nih.gov This effect has been observed in NPCs derived from both the rat hippocampus and human neural stem cells. nih.gov The proliferative effect is stereospecific, as the 3β-hydroxy stereoisomer (isoallopregnanolone) did not demonstrate the same capacity to increase [3H]thymidine uptake, a marker of cell proliferation. nih.gov This suggests that the specific spatial arrangement of the hydroxyl group at the 3-position is critical for this neurogenic activity. The promotion of NPC proliferation by allopregnanolone is thought to be a prelude to mitogenesis, initiated by a rise in intracellular calcium. nih.gov

Contributions to Neuroprotection and Neuroregeneration

The modulation of neuronal excitability and promotion of neurogenesis by allopregnanolone and its analogs contribute to their neuroprotective and neuroregenerative properties. nih.govresearchgate.net By dampening glutamate-mediated excitotoxicity and enhancing inhibitory GABAergic tone, these neurosteroids can protect neurons from damage in various pathological conditions. ebi.ac.uk Furthermore, the ability of allopregnanolone to promote the proliferation and differentiation of neural stem cells suggests a role in brain repair and regeneration following injury or disease. nih.gov In a mouse model of Alzheimer's disease, allopregnanolone treatment was shown to restore neurogenesis and increase the expression of markers for oligodendrocyte precursor cells, indicating its potential to promote the regeneration of both gray and white matter. nih.gov

Behavioral Phenotypes in Animal Models

Preclinical studies in animal models have revealed a range of behavioral effects associated with the administration of allopregnanolone and its related compounds, reflecting their modulation of various neurotransmitter systems.

These neurosteroids have demonstrated anxiolytic, sedative-hypnotic, and anticonvulsant effects in animal models. mdpi.comwfns.org For example, allopregnanolone has been shown to have anxiolytic activity. wfns.org In larval zebrafish, the GABA-A receptor agonist allopregnan-3α-ol-20-one was found to increase habituation, a simple form of learning. nih.gov The behavioral effects of these compounds are often linked to their potentiation of GABA-A receptor function. nih.gov

However, the behavioral outcomes can be complex and context-dependent. For instance, neonatal administration of allopregnanolone in rats has been shown to lead to a progressive decline in prepulse inhibition in adulthood, suggesting an impairment of sensorimotor gating. mdpi.com The development of animal models that accurately reflect human conditions is crucial for understanding the therapeutic potential and possible adverse effects of these neurosteroids. nih.gov

Interactive Data Table: Effects of Allopregnanolone and Related Steroids in Preclinical Models

| Compound | Model System | Key Finding | Reference |

| Allopregnanolone | Rat hippocampal & human neural progenitor cells | Increased proliferation of neural progenitor cells. | nih.gov |

| Isoallopregnanolone (3β-hydroxy-5α-pregnan-20-one) | Rat hippocampal neural progenitor cells | Did not increase [3H]thymidine uptake (a measure of proliferation). | nih.gov |

| 5 alpha-pregnan-3 alpha-ol-20-one | Rat hippocampal slices | Reduced depolarization-induced release of GABA and glutamate. | nih.gov |

| Allopregnanolone | 3xTgAD mouse model of Alzheimer's disease | Restored neurogenesis and increased oligodendrocyte precursor cell markers. | nih.gov |

| Allopregnan-3α-ol-20-one | Larval zebrafish | Increased habituation to acoustic stimuli. | nih.gov |

| Allopregnanolone | Rats (neonatal administration) | Caused a progressive decline in prepulse inhibition in adulthood. | mdpi.com |

Anxiolytic-like and Anxiogenic-like Effects

The modulation of anxiety-related behaviors by pregnane (B1235032) neurosteroids is a significant area of preclinical research. Allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a closely related compound, is known to produce significant anxiolytic-like effects in animal models of anxiety, such as the Geller-Seifter conflict paradigm in rats. nih.gov These effects are largely attributed to its action as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. nih.govncats.io This mechanism is a common target for anxiolytic drugs. mdpi.com

While direct studies on the anxiolytic or anxiogenic effects of this compound are less common, the actions of its isomers provide a framework for its potential activities. For instance, the anxiolytic effects of allopregnanolone are well-documented. nih.gov Conversely, some neurosteroids can have anxiogenic-like properties. The nuanced effects of these compounds often depend on the specific animal model and experimental conditions used. mdpi.com The investigation into whether this compound produces anxiolytic or anxiogenic-like effects is an ongoing area of research.

Table 1: Preclinical Models for Assessing Anxiolytic-like Effects

| Preclinical Model | Description | Typical Measures |

| Geller-Seifter Conflict Test | Animals are trained to press a lever for a food reward, which is intermittently paired with a mild foot shock. | Increased lever pressing during conflict periods indicates an anxiolytic effect. nih.gov |

| Elevated Plus Maze | A plus-shaped maze with two open and two enclosed arms, elevated from the floor. | Increased time spent in and entries into the open arms suggest anxiolytic activity. |

| Light/Dark Box Test | A box divided into a dark, enclosed compartment and a brightly lit compartment. | Increased time spent in the light compartment is indicative of an anxiolytic-like effect. mdpi.com |

| Open-Field Test | A large, open arena where the animal's movement is monitored. | Reduced thigmotaxis (hugging the walls) and increased exploration of the center can indicate reduced anxiety. mdpi.com |

Impact on Cognitive Processes, Learning, and Memory

The influence of neurosteroids on cognitive functions, including learning and memory, is a complex field of study. Memory itself is a multifaceted process involving encoding, consolidation, and retrieval. nih.gov Preclinical studies often utilize various neuropsychological tests to assess these different stages. nih.gov

Neurosteroids can impact cognitive processes through their interaction with neurotransmitter systems. For example, allopregnanolone has been shown to inhibit the release of the excitatory neurotransmitter glutamate in rat cerebrocortical nerve terminals, a mechanism that could have implications for neuroprotection and cognitive function. ebi.ac.uk The hippocampus, a brain region crucial for the formation of declarative memories, is a key site of action for many neurosteroids. nih.gov

Research into the specific effects of this compound on learning and memory is still developing. However, the known cognitive effects of related pregnane neurosteroids suggest that it could potentially modulate these processes. The nature of this modulation—whether it enhances or impairs cognitive function—would depend on its specific molecular targets and the cognitive domain being assessed.

Table 2: Preclinical Tests for Cognitive Function

| Cognitive Domain | Preclinical Test | Description |

| Learning & Memory | Wechsler Paired-Associates Test | Assesses the ability to learn and remember pairs of items. nih.gov |

| Visual Memory | Benton Visual Retention Test | Measures visual perception and memory. nih.gov |

| Executive Function | Isaacs Set Test | Evaluates verbal fluency and semantic memory. nih.gov |

| Attention & Processing Speed | Digit Symbol Substitution Test | Assesses processing speed, attention, and working memory. nih.gov |

Modulation of Sleep Architecture and Sedative Potential

Certain neurosteroids are recognized for their sedative and hypnotic properties. pharmacompass.com Allopregnanolone, for instance, is known to have sedative effects and can induce sleep. ebi.ac.uk This is consistent with its role as a positive modulator of GABA-A receptors, a mechanism shared by many sedative-hypnotic drugs. ebi.ac.uk

The acetate (B1210297) derivative of allopregnanolone has been observed to cause a moderate reduction in locomotor activity in animal models, which can be an indicator of sedative potential. ncats.io While specific data on this compound's effect on sleep architecture is limited, its structural similarity to known sedative neurosteroids suggests it may possess similar properties. The evaluation of its impact on sleep would typically involve monitoring changes in sleep stages, such as non-REM and REM sleep, and sleep latency.

Sex-Dimorphic Neurobiological Responses to Pregnane Neurosteroids

There is growing evidence for sex-dimorphic responses to neurosteroids, meaning that their effects can differ between males and females. researchgate.net These differences can be observed at the level of neurosteroid synthesis, receptor expression, and behavioral outcomes. nih.gov For example, the levels of allopregnanolone can vary between males and females, and its effects are also reported to be sex-dimorphic. researchgate.netnih.gov

The brain's response to stress, which is intricately linked to neurosteroid function, also shows significant sex differences. Studies have demonstrated that female rats exhibit a greater activation of the locus coeruleus-norepinephrine system in response to stress compared to males. nih.gov This differential sensitivity to stress may be influenced by the actions of neurosteroids and could contribute to the observed sex differences in the prevalence of stress-related psychiatric disorders. nih.gov

The expression of enzymes involved in neurosteroid metabolism, such as 3α-hydroxysteroid oxidoreductase (3α-HSOR), can also be sex-dimorphic in certain brain regions like the cerebellum. nih.gov Given these established sex-specific differences in the broader class of pregnane neurosteroids, it is plausible that the neurobiological responses to this compound would also exhibit sex dimorphism. Further research is needed to specifically delineate these potential differences.

Roles in Neurobiological Systems and Pathophysiological Mechanisms

Developmental Neurobiology and Central Nervous System Maturation

Allopregnan-3beta-ol-20-one is a key player in the development and maturation of the CNS. Its influence extends to the fundamental cellular components of the nervous system, ensuring their proper development and function.

This compound, often referred to as allopregnanolone (B1667786) (ALLO) in research, has demonstrated a profound impact on the development of both neurons and glial cells. It has been shown to promote the regeneration of neural progenitor and stem cells in both rodent and human models, both in laboratory settings (in vitro) and in living organisms (in vivo) nih.gov. Studies have shown that it can induce a significant, dose-dependent increase in the proliferation of neural progenitor cells derived from the rat hippocampus and human neural stem cells from the cerebral cortex frontiersin.orgelsevierpure.com. This proliferative effect is specific to this particular steroid isomer elsevierpure.com.

In the context of Alzheimer's disease models, treatment with this compound has been found to restore the ratio of neurons to astrocytes and increase the proliferation and differentiation of neural stem cells in the brain nih.gov. This suggests a crucial role in maintaining the balance of cell types during development and in pathological conditions. The mechanism behind this appears to be linked to the insulin-like growth factor-1 (IGF-1) pathway, as increased neuronal and oligodendrocyte differentiation was observed alongside a rise in the expression of IGF-1 and its receptor nih.gov. Furthermore, it has been noted that neuroactive steroids and GABA signaling are involved in controlling the proliferation and differentiation of neuronal progenitors through autocrine and paracrine loops frontiersin.org.

Table 1: Effects of this compound on Neuronal and Glial Cell Development

| Cell Type | Effect | Key Findings | Model System |

|---|---|---|---|

| Neural Progenitor/Stem Cells | Promotes proliferation and differentiation | Dose-dependent increase in proliferation; restored neuron/astrocyte ratio. nih.govfrontiersin.org | Rat hippocampal progenitor cells, human neural stem cells, 3xTgAD mouse model of Alzheimer's disease. nih.gov |

| Oligodendrocyte Precursor Cells | Enhances differentiation | Increased expression of Olig2, a marker for oligodendrocyte precursor cells. nih.gov | 3xTgAD mouse model of Alzheimer's disease. nih.gov |

The process of myelination, the formation of the myelin sheath around axons, is critical for proper nerve impulse conduction. This compound has been identified as a significant regulator of this process. It has been shown to promote the formation of myelin in the peripheral nervous system nih.gov.

In preclinical models, this neurosteroid has been observed to have remyelinating effects in the context of demyelinating injuries imrpress.com. In a murine model of multiple sclerosis, treatment with this compound led to increased expression of myelin basic protein (MBP) and myelin-associated glycoprotein (MAG), indicating its role in myelin regeneration imrpress.comnih.gov. The effects on myelin protein gene expression in mature oligodendrocytes are mediated by GABA-A receptors nih.gov. Specifically, in Schwann cells, it upregulates the expression of major myelin proteins such as myelin protein 22 and P0 nih.gov. This suggests its potential in therapies aimed at restoring myelin in demyelinating diseases.

Table 2: this compound's Role in Myelination

| Process | Effect | Molecular/Cellular Changes | Model System |

|---|---|---|---|

| Myelin Protein Expression | Upregulation | Increased expression of Myelin Basic Protein (MBP), Myelin-Associated Glycoprotein (MAG), Myelin Protein 22, and P0. nih.govimrpress.comnih.gov | Murine model of multiple sclerosis, Schwann cells. nih.govimrpress.com |

| Remyelination | Promotion | Enhances myelin regeneration following demyelinating injury. imrpress.comnih.gov | Murine model of multiple sclerosis. imrpress.comnih.gov |

Contributions to Neurological Disorder Pathophysiology (Preclinical Models)

The modulatory effects of this compound on the nervous system have led to investigations into its role in various neurological disorders. Preclinical studies have provided evidence for its involvement in the pathophysiology of neurodegenerative conditions, epilepsy, and neuropathic pain.

In preclinical models of Alzheimer's disease, this compound has shown therapeutic potential by promoting neurogenesis and oligodendrogenesis nih.gov. As previously mentioned, it can restore the capacity for neuronal differentiation in adult neural stem cells from a mouse model of Alzheimer's, an effect that is diminished with age and disease progression nih.gov.

In the context of stroke, studies in male mice have shown that administration of this compound after a transient middle cerebral artery occlusion resulted in a significantly smaller infarct volume nih.gov. This neuroprotective effect suggests a role in preserving brain tissue following ischemic injury. However, it is noteworthy that in this particular study, neither progesterone (B1679170) nor allopregnanolone was found to amplify the rate of neurogenesis after stroke, indicating that the long-term benefits may be due to tissue preservation rather than the generation of new neurons nih.gov.

Research has identified this compound and its analogs as having anticonvulsant properties. In a preclinical model using 6-Hz electrical stimulation in mice, which is considered a model for human limbic epilepsy, this neurosteroid was effective in preventing seizures nih.gov. Its potency was found to be comparable to its activity in the pentylenetetrazol (PTZ) seizure model nih.gov. The anticonvulsant action of these neurosteroids corresponds with their activity as positive allosteric modulators of GABA-A receptors nih.gov. Furthermore, a new analogue of allopregnanolone has been shown to suppress generalized tonic-clonic seizures in immature rats nih.gov.

Table 3: Preclinical Efficacy of this compound in Seizure Models

| Seizure Model | Effect | Mechanism of Action | Animal Model |

|---|---|---|---|

| 6-Hz Electrical Stimulation | Prevention of seizures | Positive allosteric modulation of GABA-A receptors. nih.gov | Mice. nih.gov |

| Pentylenetetrazol (PTZ)-induced Seizures | Suppression of generalized tonic-clonic seizures | Not specified in the provided text. | Immature rats. nih.gov |

This compound has been investigated for its potential to alleviate neuropathic pain. In a study on streptozotocin-induced diabetic rats, it was found to prevent hyperglycemia-induced neuropathic pain and motor deficits nih.govnih.gov. The mechanism underlying this effect is believed to be the inhibition of GABA-A receptor down-regulation in the spinal cord, which is often associated with diabetic neuropathy nih.gov. The downregulation of these receptors can lead to the hyperexcitability and hyperactivity of spinal cord neurons, contributing to pain nih.gov. By preventing this downregulation, this compound helps to maintain inhibitory neurotransmission and reduce pain signals. Studies have shown that spinal neurosteroids can be beneficial in managing both painful neuropathic and acute surgically induced pain nih.gov.

Involvement in Psychiatric and Mood Disorder Pathophysiology (Preclinical Models)

This compound, also known as isoallopregnanolone, is a naturally occurring neurosteroid and a stereoisomer of allopregnanolone. While allopregnanolone is a positive allosteric modulator of the GABA-A receptor, isoallopregnanolone acts as a GABA-A receptor modulating steroid antagonist (GAMSA). nih.gov This antagonistic action means it can counteract the effects of allopregnanolone without having a direct effect on the receptor itself. nih.govnih.gov This distinct neurobiological activity has led to investigations into its role in the pathophysiology of psychiatric and mood disorders, primarily through preclinical models.

Stress-Related Disorders and Adaptations

The brain rapidly produces neurosteroids like allopregnanolone in response to acute stress to help restore homeostasis and reduce the allostatic load. nih.govmdpi.com Allopregnanolone typically dampens the stress response by enhancing GABAergic inhibition, which helps to regulate the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.netmdpi.comnih.gov However, chronic stress can lead to dysregulation of this system, impairing the responsivity of the HPA axis and reducing allopregnanolone levels, which is a contributing factor to the development of psychiatric disorders. mdpi.combohrium.com

In preclinical models, isoallopregnanolone has been shown to be an endogenous antagonist of allopregnanolone. nih.gov This suggests that the balance between these two neurosteroids is critical for proper adaptation to stress. An imbalance, potentially favoring isoallopregnanolone, could counteract the neuroprotective and stress-reducing effects of allopregnanolone, possibly contributing to the pathophysiology of stress-related disorders. nih.gov For instance, studies in animal models of tic disorders have shown that isoallopregnanolone can reduce the adverse effects of acute stress on tic exacerbation, highlighting its potential to modulate stress-related neuropsychiatric symptoms. nih.gov

Depression and Anxiety Spectrum Pathophysiology

Alterations in neurosteroid levels are frequently observed in stress-related conditions like depression and anxiety. researchgate.net While acute stress can increase allopregnanolone levels as a protective measure, chronic stress and major depressive disorder are often associated with decreased levels of this neurosteroid. researchgate.netnih.gov Preclinical studies using various rodent models of depression, such as social isolation and chronic unpredictable stress, consistently show a decrease in allopregnanolone levels in key brain regions involved in mood regulation. nih.gov

Given that isoallopregnanolone antagonizes the effects of allopregnanolone at the GABA-A receptor, its role in depression and anxiety is of significant interest. nih.govnih.gov While allopregnanolone is generally considered to have anxiolytic and antidepressant properties, its effects can be biphasic, with low physiological concentrations sometimes causing paradoxical anxiety. nih.govnih.gov Isoallopregnanolone, by inhibiting allopregnanolone's actions, could potentially influence mood states. nih.gov In animal models, isoallopregnanolone has been shown to inhibit estrus cycle-dependent aggressive behavior, a model relevant to premenstrual dysphoric disorder (PMDD) which has core symptoms of irritability, depression, and anxiety. nih.gov

The following table summarizes findings from preclinical models regarding the interplay of these neurosteroids in behaviors relevant to psychiatric disorders.

| Preclinical Model | Neurosteroid Alteration/Administration | Key Behavioral Finding | Implication for Pathophysiology |

| Social Isolation in Rodents | Reduced endogenous allopregnanolone levels | Development of depressive/anxiety-like behaviors. nih.gov | Reduced GABAergic modulation may contribute to mood disorders. nih.gov |

| Chronic Unpredictable Stress in Mice | Reduced allopregnanolone levels in the basolateral amygdala | Induces behavioral deficits associated with depression. bohrium.com | Impaired endogenous neurosteroid signaling is a key pathophysiological factor. bohrium.com |

| Rat Model of Premenstrual Irritability | Administration of isoallopregnanolone | Inhibition of estrus cycle-dependent aggressive behavior. nih.gov | Antagonism of allopregnanolone's effects may alleviate certain mood symptoms. nih.gov |

| Animal Models of Tic Disorders | Administration of isoallopregnanolone | Reduces the adverse effects of acute stress on tic severity. nih.gov | Modulation of neurosteroid balance can impact stress-related symptom exacerbation. nih.gov |

Neuroimmune Regulation and Anti-inflammatory Mechanisms in the Brain

Neuroinflammation is recognized as a significant contributor to the pathophysiology of numerous neurological and psychiatric disorders. nih.govnih.gov Neurosteroids, including allopregnanolone and its counterparts, play a role in modulating these neuroinflammatory processes. nih.govmdpi.com They can influence the activity of microglia and astrocytes, the primary immune cells in the central nervous system. nih.gov

Allopregnanolone has demonstrated anti-inflammatory and neuroprotective effects by modulating microglial activity, cytokine release, and oxidative stress. mdpi.com It can inhibit the activation of Toll-like receptors (TLRs), which are key components of the innate immune response that, when excessively activated, contribute to a pro-inflammatory state implicated in depression and other disorders. nih.govresearchgate.net Specifically, allopregnanolone has been shown to inhibit TLR4 signaling and the production of pro-inflammatory mediators like TNF-α and MCP-1. nih.govresearchgate.net

Advanced Research Methodologies for Investigating Allopregnan 3beta Ol 20 One

In Vitro Electrophysiological Techniques

In vitro electrophysiology provides a direct measure of ion channel function and modulation by neuroactive compounds. These techniques have been pivotal in characterizing the interaction of Allopregnan-3beta-ol-20-one with the GABA-A receptor complex.

Patch-clamp and two-electrode voltage-clamp (TEVC) are powerful electrophysiological techniques used to study ion channel activity in individual cells or oocytes expressing specific receptor subtypes. nih.govresearchgate.net In the context of this compound research, these methods are employed to measure the currents flowing through GABA-A receptors and to determine how the steroid modulates receptor function.

The TEVC technique is particularly well-suited for studying receptors expressed in large cells like Xenopus oocytes, allowing for precise control of the membrane potential while recording the ion currents generated by receptor activation. nih.govuni-frankfurt.de Researchers can inject mRNA encoding specific GABA-A receptor subunits into the oocytes, creating a controlled system to test the effects of compounds like this compound. nih.gov

Studies using these techniques have demonstrated that, unlike its 3α-hydroxy isomer allopregnanolone (B1667786), this compound does not potentiate GABA-A receptor function. nih.gov Instead, it has been shown to act as an antagonist. For instance, in rat hippocampal slices, this compound was found to block the inhibitory effects of allopregnanolone on the population spike recorded in CA1 pyramidal neurons. nih.gov This antagonistic effect was specific, as it did not block the inhibition caused by the direct GABA-A agonist muscimol. nih.gov Dual-patch voltage clamp techniques can also be applied to cells like astrocytes to dissect multiple ionic events associated with GABA-A receptor activation with high temporal resolution. nih.gov

| Technique | Model System | Key Finding for this compound | Reference |

| Patch-Clamp | Rat Hippocampal Slices | Blocks the allopregnanolone-induced inhibition of the population spike in CA1 pyramidal neurons. | nih.gov |

| Two-Electrode Voltage-Clamp | Xenopus Oocytes | Allows for studying specific GABA-A receptor subunit combinations to pinpoint the site of action. | nih.govresearchgate.net |

Chloride ion (Cl⁻) flux assays offer a functional measure of GABA-A receptor activity by quantifying the movement of chloride ions across the cell membrane upon receptor activation. These assays are often performed using synaptosomes (resealed nerve terminals) or microsacs (membrane vesicles), which contain functional GABA-A receptors.

The general principle involves pre-loading the vesicles with a tracer, often the radioactive isotope ³⁶Cl⁻, and then stimulating the receptors with GABA in the presence or absence of a modulating compound. The amount of tracer that flows into the vesicles is then measured.

Research utilizing this method has provided further evidence for the functional role of this compound. Studies on chick optic lobe synaptic membranes showed that chronic in ovo administration of its stereoisomer, epipregnanolone (B113913) (5β-pregnan-3β-ol-20-one), reduced the efficacy of GABA to induce ³⁶Cl⁻ influx into microsacs, indicating an uncoupling between the steroid modulatory sites and the GABA receptor itself. nih.gov While direct studies on this compound using this specific assay are less commonly cited, the methodology is crucial for confirming the functional consequences of steroid binding observed in electrophysiological and binding assays. nih.gov

In Vivo Animal Models and Behavioral Paradigms

In vivo animal models are essential for understanding the physiological and behavioral consequences of neurosteroid action within a complex, living system. Rodent models, including rats and mice, are commonly used.

Studies investigating this compound in vivo often compare its effects directly to its potent isomer, allopregnanolone. Behavioral paradigms are selected to assess specific domains of brain function known to be modulated by GABAergic signaling, such as anxiety, social behavior, and sedation. researchgate.netgoogle.comuminho.pt

For example, studies in rats have used electrophysiological recordings in the hippocampus to show that this compound can antagonize the effects of allopregnanolone in a living animal. nih.gov In mouse models, behavioral tests such as the three-chamber social interaction test or open-field tests are used to assess social preference and anxiety-like behaviors. google.com While allopregnanolone can have anxiolytic and antidepressant-like effects, its 3β-isomer is typically studied for its lack of such effects or for its potential antagonistic properties. researchgate.netresearchgate.net Another behavioral measure, saccadic eye velocity, has been used in human studies to quantify the sedative effects of allopregnanolone, with its 3β-isomer, isoallopregnanolone, being investigated for potential antagonistic effects. researchgate.net These animal models are crucial for validating the in vitro findings and for predicting the potential physiological role of this compound.

Models of Anxiety and Depressive-like Behaviors

The investigation of this compound's role in anxiety and depression relies heavily on preclinical animal models that aim to replicate aspects of these complex psychiatric conditions. In rodent models, a consistent finding is the correlation between reduced levels of allopregnanolone, an isomer of this compound, in limbic brain regions and the presentation of depressive-like behaviors. nih.govnih.gov These models are crucial for understanding the neurobiological underpinnings of mood disorders and for identifying potential therapeutic targets.

Commonly employed stress-induced models of depression include social isolation and chronic unpredictable stress, both of which have been shown to decrease allopregnanolone levels in the brain. nih.govnih.gov The forced swim test is another widely used behavioral paradigm to assess depressive-like behavior in rodents. nih.govnih.gov In this test, the administration of allopregnanolone has been observed to reduce immobility time, suggesting an antidepressant-like effect. nih.gov Furthermore, studies have explored the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs), which have been found to upregulate allopregnanolone levels, contributing to their therapeutic effects. nih.govfrontiersin.org

The table below summarizes key findings from studies utilizing these models:

| Model | Species | Key Findings |

| Social Isolation | Rodents | Decreased allopregnanolone levels in limbic brain areas. nih.govnih.gov |

| Chronic Unpredictable Stress | Rodents | Consistent decrease in allopregnanolone levels in the brain. nih.govnih.gov |

| Forced Swim Test | Rodents | Administration of allopregnanolone reduces depressive-like behaviors. nih.govnih.gov |

These models, while not fully recapitulating the human experience of anxiety and depression, provide invaluable insights into the neurosteroidal mechanisms that may contribute to these disorders.

Models of Neurodegenerative Conditions and Injury

The neuroprotective potential of allopregnanolone, an isomer of this compound, has been extensively investigated using various in vivo experimental models of neurodegeneration and injury. nih.gov These studies have demonstrated the compound's ability to mitigate neuronal damage and promote recovery across a range of pathological conditions.

In models of excitotoxicity, such as that induced by kainic acid, allopregnanolone treatment has been shown to be protective against neuronal cell death in the hippocampus. nih.gov The compound has also demonstrated significant anti-seizure activity in several animal models of epilepsy. nih.gov Furthermore, its protective effects extend to physical trauma of the nervous system, with studies showing that allopregnanolone can reduce cell apoptosis in the spinal cord of diabetic rats and offer protection in cases of spinal cord trauma and traumatic brain injury (TBI). nih.gov It has also shown promise in models of stroke and oxygen-glucose deprivation. nih.gov

The following table details some of the key findings in various neurodegenerative and injury models:

| Model | Pathological Condition | Key Findings |

| Kainic Acid-Induced Excitotoxicity | Neurodegeneration | Protective against hippocampal cell death. nih.gov |

| Various Epilepsy Models | Seizures | Demonstrates anti-seizure properties. nih.gov |

| Streptozotocin-Induced Diabetic Rats | Neurodegeneration | Prevents cell apoptosis in the spinal cord. nih.gov |

| Spinal Cord Trauma | Neuroinjury | Exerts a protective effect. nih.gov |

| Stroke and Oxygen-Glucose Deprivation Models | Ischemic Injury | Offers neuroprotection. nih.gov |

| Traumatic Brain Injury (TBI) | Neuroinjury | Provides protective effects. nih.gov |

These findings underscore the therapeutic potential of allopregnanolone in a variety of neurological insults, highlighting its role as a neuroprotective agent.

Analytical Quantification Methodologies

The accurate measurement of this compound and its isomers in biological matrices is fundamental to understanding its physiological and pathological roles. To this end, sophisticated analytical techniques have been developed and refined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Neurosteroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of steroid profiles, including neurosteroids like allopregnanolone. mdpi.commdpi.com This method offers high sensitivity, resolution, and reproducibility, making it suitable for both targeted and untargeted analyses. mdpi.com In the context of neurosteroid profiling, GC-MS allows for the simultaneous quantification of multiple steroid metabolites, providing a detailed snapshot of the steroidogenic pathways. mdpi.com The process typically involves sample preparation, which includes extraction, enzymatic hydrolysis, and derivatization, followed by the separation of compounds by gas chromatography and their detection and identification by mass spectrometry. mdpi.com The resulting mass spectra can be compared to spectral libraries, such as the one from the National Institute of Standards and Technology (NIST), for compound identification. nih.gov

High-Performance Liquid Chromatography (HPLC) Integration

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), has become a cornerstone in the analysis of steroid hormones. mdpi.comnih.gov This technique is especially advantageous for its speed, specificity, and the potential for automation, making it well-suited for high-throughput clinical laboratory settings. mdpi.com Reversed-phase HPLC is commonly employed for the separation of steroids due to their hydrophobic nature. mdpi.com The integration of ultra-high-performance liquid chromatography (UHPLC) has further enhanced chromatographic efficiency and sensitivity. mdpi.com In studies of progesterone (B1679170) metabolism, HPLC has been instrumental in resolving and quantifying metabolites like allopregnanolone in brain tissue. nih.gov

Molecular and Biochemical Analyses

To elucidate the mechanisms through which this compound and its isomers exert their effects at the cellular and molecular levels, a variety of advanced analytical techniques are employed.

Gene Expression Analysis (e.g., RT-PCR, Microarray)

Gene expression analysis provides critical insights into the cellular responses to allopregnanolone. Techniques such as microarray analysis and real-time reverse transcription-polymerase chain reaction (RT-PCR) have been pivotal in identifying the genes and pathways modulated by this neurosteroid. jneurosci.orgscispace.com For instance, microarray studies have revealed that allopregnanolone can regulate the expression of cell-cycle genes in neural progenitor cells, promoting mitosis and inhibiting genes that suppress cell proliferation. jneurosci.org These findings from microarrays are often validated using real-time RT-PCR, which allows for the precise quantification of specific mRNA transcripts. jneurosci.orgscispace.comku.edu Such analyses have confirmed the upregulation of genes like cyclin A2, cyclin B1, and CDC2, and the downregulation of inhibitors like p18, in response to allopregnanolone treatment. jneurosci.org

The table below presents a summary of genes regulated by allopregnanolone as identified through these methodologies:

| Gene | Regulation | Cellular Process | Analytical Method |

| Cyclin A2 | Upregulated | Cell Cycle Progression | Microarray, RT-PCR jneurosci.org |

| Cyclin B1 | Upregulated | Cell Cycle Progression | Microarray, RT-PCR jneurosci.org |

| Cyclin E | Upregulated | Cell Cycle Progression | Microarray, RT-PCR jneurosci.org |

| CDC2 | Upregulated | Mitosis | Microarray, RT-PCR jneurosci.org |

| PCNA | Upregulated | DNA Replication | Microarray, RT-PCR jneurosci.org |

| p18 (CDKN2C) | Downregulated | Cell Cycle Inhibition | Microarray, RT-PCR jneurosci.org |

| Ube1X | Downregulated | Protein Ubiquitination | Microarray, RT-PCR jneurosci.org |

These molecular and biochemical analyses are essential for building a comprehensive understanding of the biological functions of this compound and its isomers.

Protein Expression and Activity Assays

The investigation of this compound, also known as isoallopregnanolone or epiallopregnanolone, in the context of protein expression and activity is often conducted comparatively with its more extensively studied stereoisomer, allopregnanolone (3α-hydroxy-5α-pregnan-20-one). These studies utilize a range of advanced research methodologies to elucidate the specific roles and differential effects of these neurosteroids on various cellular processes. This compound frequently serves as a crucial negative control or antagonist, helping to confirm the specificity of allopregnanolone's actions.

Research has demonstrated that while allopregnanolone can significantly modulate the expression of specific proteins, this compound often does not produce the same effects. For instance, in studies involving Schwann cells, allopregnanolone treatment has been shown to increase the expression of peripheral myelin protein 22 (PMP22). nih.gov In contrast, isoallopregnanolone (this compound) does not alter PMP22 expression, suggesting that the effects on myelin protein expression are stereospecific. nih.gov This antagonistic or inactive role of the 3-beta isomer is a recurring theme in the literature. researchgate.netresearchgate.net

Similarly, investigations into neurogenesis have highlighted the differential effects of these isomers. Allopregnanolone has been found to promote the proliferation of neural progenitor cells (NPCs) derived from the rat hippocampus and human neural stem cells (hNSCs). nih.govjneurosci.org This proliferative effect is accompanied by the upregulation of genes and proteins that promote mitosis and the inhibition of those that suppress cell proliferation. nih.govjneurosci.org However, this pro-mitogenic activity is isomer-specific. Studies using [3H]thymidine incorporation assays to measure cell proliferation showed that this compound (referred to as epiallopregnanolone in the study) did not induce a similar increase in [3H]thymidine uptake, indicating it does not promote NPC proliferation under the same conditions. nih.govjneurosci.org

The primary mechanism of action for allopregnanolone involves the positive allosteric modulation of the GABAA receptor. wikipedia.org this compound is recognized as an antagonist of allopregnanolone's effects at this receptor, which explains many of its contrasting biological activities. nih.govresearchgate.netresearchgate.net

The methodologies employed to obtain these findings are pivotal for ensuring the accuracy and reliability of the data. These assays allow for the precise quantification of changes in protein levels and cellular activity in response to treatment with specific steroid compounds.

Table 1: Comparative Effects of Allopregnanolone and this compound on Protein Expression and Cellular Proliferation

| Target Protein/Process | Effect of Allopregnanolone (3α-isomer) | Effect of this compound (3β-isomer) | Reference(s) |

| Peripheral Myelin Protein 22 (PMP22) Expression | Increased expression in female rat Schwann cells. | No alteration in expression. | nih.gov |

| Neural Progenitor Cell (NPC) Proliferation | Significant increase in proliferation of rat and human NPCs. | No significant effect on proliferation. | nih.govjneurosci.org |

| Mitotic Cell-Cycle Gene/Protein Expression | Increased expression of genes/proteins that promote mitosis. | Did not produce a similar effect. | nih.govjneurosci.org |

Table 2: Methodologies for Assessing Protein Expression and Activity

| Assay Type | Description and Application in Steroid Research |

| Western Blotting | A technique used to detect and quantify specific proteins in a sample. In the context of neurosteroid research, it has been used to validate microarray data by measuring the protein levels of specific cell-cycle regulators following treatment with allopregnanolone or its isomers. jneurosci.org |

| [3H]Thymidine Incorporation Assay | A method to measure cell proliferation. It quantifies the amount of radioactive thymidine (B127349) incorporated into newly synthesized DNA during the S-phase of the cell cycle. This assay was critical in demonstrating that allopregnanolone, but not this compound, induces proliferation in neural progenitor cells. nih.govjneurosci.org |

| Immunofluorescence | Used to visualize the distribution of specific proteins within a cell. It was employed to confirm the neuronal lineage of newly formed cells (expressing markers like nestin and Tuj1) after allopregnanolone-induced proliferation. nih.govjneurosci.org |

| Microarray Analysis | A high-throughput method used to measure the expression levels of large numbers of genes simultaneously. This has been used to identify broad changes in the expression of cell-cycle genes in response to allopregnanolone. nih.govjneurosci.org |

| Real-Time Reverse Transcription-PCR (RT-PCR) | A sensitive technique for measuring gene expression levels by quantifying mRNA. It is often used to validate the results of microarray analyses for specific genes of interest. jneurosci.org |

Comparative Analysis with Other Neuroactive Steroids and Synthetic Analogues

Structural and Functional Relationships with Endogenous Pregnane (B1235032) Neurosteroids

The pregnane neurosteroids are a class of endogenous steroids synthesized within the brain, adrenal glands, and gonads that can rapidly modulate neuronal excitability. frontiersin.org The orientation of the hydroxyl group at the C3 position of the steroid's A-ring is a critical determinant of its function. frontiersin.org

Allopregnan-3beta-ol-20-one is the natural 3β-epimer of allopregnanolone (B1667786), meaning they are stereoisomers that differ only in the spatial orientation of the hydroxyl group at the C3 position. wikipedia.org This seemingly minor structural difference results in profoundly different and often opposing actions at the primary target for these neurosteroids: the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgnih.gov

Allopregnanolone is a potent positive allosteric modulator (PAM) of the GABA-A receptor. wikipedia.orgnih.govtocris.com It binds to a site on the receptor complex distinct from GABA itself, enhancing the receptor's response to GABA. frontiersin.orgwikipedia.org This potentiation of the main inhibitory neurotransmitter system in the brain leads to increased chloride ion influx, hyperpolarization of the neuron, and a general reduction in neuronal excitability. patsnap.comresearchgate.net This mechanism underlies the anxiolytic, sedative, and anticonvulsant effects associated with allopregnanolone. wikipedia.org

In stark contrast, this compound acts as a subunit-selective negative allosteric modulator (NAM) or a GABA-A modulating steroid antagonist (GAMSA). wikipedia.orgncats.ionih.gov It does not appear to have intrinsic activity at the GABA-A receptor on its own. wikipedia.org Instead, its primary role is to antagonize the effects of allopregnanolone. wikipedia.orgnih.govresearchgate.net Studies in humans have demonstrated that the co-administration of this compound (isoallopregnanolone) can diminish allopregnanolone-induced effects such as sedation and reduced saccadic eye velocity. nih.gov It selectively counteracts the modulatory actions of allopregnanolone without affecting the receptor's response to other PAMs like benzodiazepines or barbiturates. wikipedia.orgncats.io This antagonistic relationship highlights the stereospecificity of the neurosteroid binding site on the GABA-A receptor, where a 3α-hydroxy configuration confers agonistic (positive modulatory) properties, while a 3β-hydroxy configuration confers antagonistic properties. frontiersin.orgnih.gov

| Feature | Allopregnanolone (3α,5α-pregnan-20-one) | This compound (Isoallopregnanolone) |

| Synonym | 3α,5α-THP, Brexanolone wikipedia.org | Isoallopregnanolone, Epiallopregnanolone, Sepranolone wikipedia.org |

| Primary Mechanism | Positive Allosteric Modulator (PAM) of GABA-A receptor wikipedia.orgtocris.com | Negative Allosteric Modulator (NAM) / Antagonist of Allopregnanolone at the GABA-A receptor wikipedia.orgncats.io |

| Effect on GABA-A Receptor | Enhances GABA-mediated chloride ion influx, increasing inhibition nih.govwikipedia.org | Antagonizes the positive modulatory effects of allopregnanolone nih.govresearchgate.net |

| Interaction with other Modulators | Does not compete with benzodiazepine (B76468) or barbiturate (B1230296) binding sites frontiersin.org | Does not affect the action of benzodiazepines or barbiturates wikipedia.orgncats.io |

| Overall Functional Effect | Anxiolytic, sedative, anticonvulsant wikipedia.org | Blocks certain effects of allopregnanolone, such as sedation wikipedia.orgnih.gov |

Sulfated neurosteroids, such as pregnenolone (B344588) sulfate (B86663) (PS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), represent another class of modulators of neuronal function, and they too contrast with this compound. frontiersin.org While this compound is primarily defined by its specific antagonism of allopregnanolone at the GABA-A receptor, sulfated neurosteroids have a broader and different profile of action. wikipedia.orgmdpi.com

PS and DHEAS are generally considered negative allosteric modulators of the GABA-A receptor, similar in direction to this compound's effect relative to allopregnanolone, but their mechanism is distinct. frontiersin.orgmdpi.com They inhibit GABA-A receptor function, reducing the frequency of channel opening. mdpi.comresearchgate.net However, unlike this compound, which is highly selective for antagonizing allopregnanolone, sulfated steroids can inhibit the receptor directly. wikipedia.orgfrontiersin.org

Furthermore, a key difference is that sulfated neurosteroids also act on other receptor systems. PS and DHEAS are known positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key excitatory receptor in the brain. mdpi.comnih.govpnas.org This action promotes neuronal excitation, a function not associated with this compound. Therefore, while both this compound and sulfated neurosteroids can be broadly classified as having inhibitory or anti-agonist effects at the GABA-A receptor, their selectivity and their actions at other targets like the NMDA receptor are fundamentally different. frontiersin.orgmdpi.com

Investigation of Synthetic Analogues and Structure-Activity Relationships

The distinct actions of 3α- and 3β-hydroxy neurosteroids have driven the development of synthetic analogues designed to harness these properties for therapeutic purposes.

Ganaxolone (B1674614) is a synthetic analogue of allopregnanolone. patsnap.comwikipedia.org Structurally, it is the 3β-methylated version of allopregnanolone. nih.gov This modification was designed to increase metabolic stability and oral bioavailability compared to the natural neurosteroid, which is rapidly metabolized. patsnap.combohrium.com